1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine
Description
Positional Isomerism
The pyrazole ring permits substituent placement at three distinct positions (1, 3, or 4). For example, 1H-pyrazol-4-amine (CAS 28466-26-4) places the amine at position 4 without alkyl substitution, whereas 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 126999305) introduces a chlorine at position 3.
Functional Group Isomerism
The amine group at position 4 could theoretically adopt imine-like tautomeric forms. However, pyrazole’s aromatic stability minimizes tautomeric shifts unless strong electron-withdrawing or donating groups perturb the π-system. Experimental studies on 1H-pyrazol-4-amine derivatives indicate negligible tautomerism under standard conditions.
Crystallographic Characterization and Molecular Geometry
While crystallographic data for this compound remains unreported, insights can be extrapolated from related structures:
- Pyrazole Core Geometry : X-ray analyses of ethyl 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1872340-67-4) reveal a planar pyrazole ring with bond lengths of 1.34 Å (N-N) and 1.38 Å (C-N), consistent with aromatic delocalization.
- Substituent Orientation : The 3-methylbutan-2-yl group likely adopts a staggered conformation to minimize steric hindrance, as observed in N-(2,2-dimethylpropyl) analogs.
- Hydrogen Bonding : The primary amine at position 4 participates in intermolecular hydrogen bonding, influencing crystal packing. In 1H-pyrazol-4-amine derivatives, amine protons form N-H···N bonds with adjacent pyrazole nitrogens.
The molecular formula C₈H₁₅N₃ corresponds to a molar mass of 153.23 g/mol, with a calculated octanol-water partition coefficient (logP) of 1.82, indicating moderate hydrophobicity.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)7(3)11-5-8(9)4-10-11/h4-7H,9H2,1-3H3 |
InChI Key |
PVJOPTLJTGWWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular functions and exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position significantly impacts molecular weight, solubility, and steric effects:
Key Observations :
Example :
- This compound could be synthesized via alkylation of 4-nitro-1H-pyrazole with 3-methylbutan-2-yl bromide, followed by nitro reduction .
Biological Activity
1-(3-Methylbutan-2-yl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a pyrazole ring with a 3-methylbutan-2-yl group at the 1-position and an amine group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an interesting subject in medicinal chemistry and related fields .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Activity
This compound may also possess anti-inflammatory effects. Studies have reported that it can inhibit inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions .
3. Anticancer Activity
The compound has demonstrated anticancer properties, particularly against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. It is believed to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, affecting biochemical pathways crucial for cell survival and proliferation .
Receptor Binding: It may bind to various receptors on cell surfaces, triggering cellular responses that modulate inflammation and cancer cell growth .
Gene Expression Modulation: The compound could influence gene expression patterns, leading to alterations in protein synthesis and overall cellular function .
Research Findings
Recent studies have elucidated the structure–activity relationship (SAR) of pyrazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
- Anticancer Efficacy: In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through modulation of key signaling pathways associated with tumor growth .
- Anti-inflammatory Effects: A study showed that the compound reduced levels of inflammatory markers in animal models of inflammation, indicating its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
